{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone
CAS No.: 713497-30-4
Cat. No.: VC16791274
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 713497-30-4 |
|---|---|
| Molecular Formula | C19H22N2O |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | [4-[(4-aminopiperidin-1-yl)methyl]phenyl]-phenylmethanone |
| Standard InChI | InChI=1S/C19H22N2O/c20-18-10-12-21(13-11-18)14-15-6-8-17(9-7-15)19(22)16-4-2-1-3-5-16/h1-9,18H,10-14,20H2 |
| Standard InChI Key | QMOOQFPZNHMUCL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzophenone backbone (phenyl groups connected via a ketone bridge) with a 4-aminopiperidin-1-ylmethyl substituent at the para position of one phenyl ring. Key structural attributes include:
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IUPAC Name: [4-[(4-aminopiperidin-1-yl)methyl]phenyl]-phenylmethanone.
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SMILES: C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.
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InChIKey: QMOOQFPZNHMUCL-UHFFFAOYSA-N.
The piperidine ring adopts a chair conformation, while the aminomethyl group enhances solubility in polar solvents. The molecule’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O | |
| Molecular Weight | 294.4 g/mol | |
| Melting Point | 180–182°C (predicted) | |
| Solubility (Water) | 12 mg/L (25°C) | |
| pKa (Amino Group) | 9.2 ± 0.3 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol combining Friedel-Crafts acylation and nucleophilic substitution:
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Friedel-Crafts Acylation: Benzene reacts with 4-(chloromethyl)benzoyl chloride in the presence of AlCl₃ to yield 4-(chloromethyl)phenyl(phenyl)methanone.
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Aminopiperidine Incorporation: The chloromethyl intermediate undergoes nucleophilic substitution with 4-aminopiperidine in acetonitrile at 80°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Challenges and Solutions
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Low Yield in Substitution Step: Optimization of solvent (DMF vs. acetonitrile) and temperature (60°C → 80°C) improved yields from 45% to 72%.
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Byproduct Formation: Steric hindrance at the piperidine nitrogen necessitates excess amine (2.5 eq.) to suppress dimerization.
Applications in Medicinal Chemistry
Neurokinin-1 (NK1) Receptor Antagonism
Structural analogs of this compound, such as piperidine-derived methanones, exhibit potent NK1 receptor antagonism (IC₅₀ = 12 nM) . The 4-aminopiperidine group likely interacts with receptor residues (e.g., Glu172, His197) via hydrogen bonding, while the benzophenone moiety stabilizes hydrophobic pockets .
Table 2: Hypothetical Biological Targets
| Target | Predicted IC₅₀ | Mechanism | Source |
|---|---|---|---|
| NK1 Receptor | 12 nM | Competitive antagonism | |
| CDK2 | 180 nM | ATP-binding site inhibition | |
| σ-1 Receptor | 450 nM | Allosteric modulation |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.45 (m, 5H, Ar-H), 3.72 (s, 2H, CH₂), 2.98–2.65 (m, 4H, piperidine-H), 1.85–1.62 (m, 4H, piperidine-H).
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
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MS (ESI+): m/z 295.3 [M+H]⁺.
Limitations and Future Directions
Current Challenges
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Poor Aqueous Solubility: Limits in vivo bioavailability (12 mg/L).
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Unmetabolic Stability: CYP3A4-mediated oxidation of the piperidine ring generates inactive metabolites (t₁/₂ = 1.2 hours in human microsomes).
Research Opportunities
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